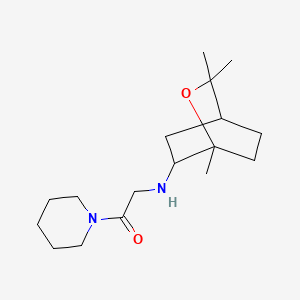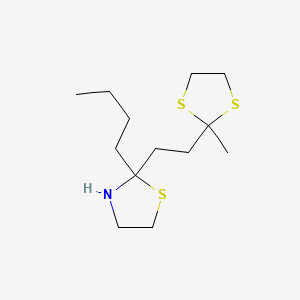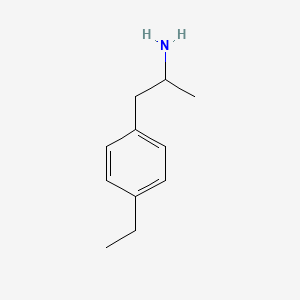
4-Ethylamphetamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylamphetamine is a substituted amphetamine derivative with the chemical formula C11H17N. It is structurally similar to other amphetamines, featuring an ethyl group attached to the phenyl ring. This compound is known for its stimulant properties and has been used as a designer drug. It is also utilized as a synthetic intermediate in the production of larger molecules .
Preparation Methods
The synthesis of 4-Ethylamphetamine typically involves the alkylation of amphetamine. One common method includes the reaction of amphetamine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield this compound. Industrial production methods may involve more sophisticated techniques and purification steps to ensure the purity and yield of the final product .
Chemical Reactions Analysis
4-Ethylamphetamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
4-Ethylamphetamine has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the production of more complex molecules.
Biology: Studies have explored its effects on neurotransmitter systems, particularly its interaction with dopamine and serotonin receptors.
Medicine: Research has investigated its potential therapeutic applications, although its use is limited due to its psychoactive properties.
Industry: It is employed in the synthesis of various chemical compounds and materials
Mechanism of Action
The mechanism of action of 4-Ethylamphetamine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a releasing agent for dopamine, norepinephrine, and serotonin. By increasing the release of these neurotransmitters, it exerts stimulant effects, enhancing alertness, energy, and mood. The molecular targets include the dopamine transporter, serotonin transporter, and norepinephrine transporter .
Comparison with Similar Compounds
4-Ethylamphetamine is similar to other substituted amphetamines such as:
4-Methylamphetamine: Known for its stimulant and anorectic properties.
4-Ethylmethcathinone: A designer drug with similar stimulant effects.
Amphetamine: The parent compound with well-known stimulant effects.
What sets this compound apart is the presence of the ethyl group, which influences its pharmacological profile and potency. This structural modification can result in differences in its interaction with neurotransmitter systems and its overall effects .
Properties
CAS No. |
800400-50-4 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
1-(4-ethylphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17N/c1-3-10-4-6-11(7-5-10)8-9(2)12/h4-7,9H,3,8,12H2,1-2H3 |
InChI Key |
VHFLVGIMDGXALR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


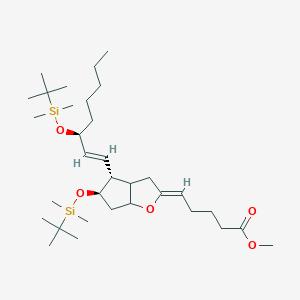
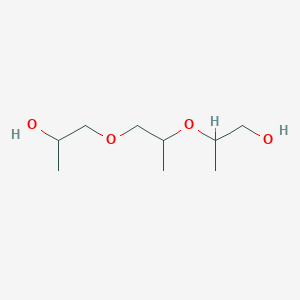
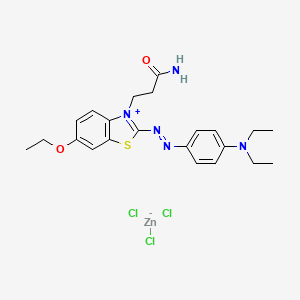


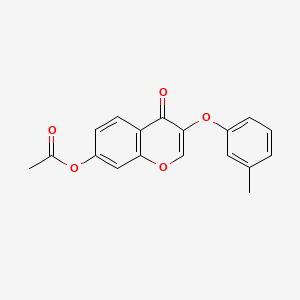

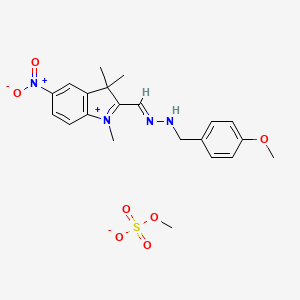

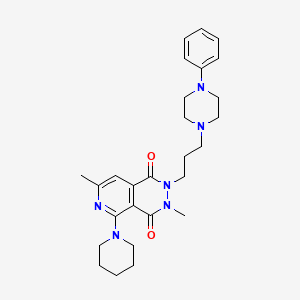
![amino-[2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl]-dimethylazanium;sulfate](/img/structure/B12716173.png)

